molecular formula C13H14O3 B14602307 2-(Ethoxymethylidene)-1-phenylbutane-1,3-dione CAS No. 59068-33-6

2-(Ethoxymethylidene)-1-phenylbutane-1,3-dione

Cat. No.: B14602307
CAS No.: 59068-33-6
M. Wt: 218.25 g/mol
InChI Key: WTNYQLSEQLYWQG-UHFFFAOYSA-N
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Description

2-(Ethoxymethylidene)-1-phenylbutane-1,3-dione is an organic compound recognized for its utility as a building block in the synthesis of various open-chain and heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxymethylidene)-1-phenylbutane-1,3-dione typically involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a condensation mechanism, forming the desired product under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxymethylidene)-1-phenylbutane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Ethoxymethylidene)-1-phenylbutane-1,3-dione has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of heterocyclic compounds.

    Biology: Investigated for its potential biological activity due to its structural similarity to biologically active molecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(Ethoxymethylidene)-1-phenylbutane-1,3-dione involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new chemical bonds. The pathways involved include nucleophilic addition and substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Ethoxymethylidene)-1-phenylbutane-1,3-dione is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions. Its ability to form stable intermediates and products makes it a valuable compound in synthetic organic chemistry .

Properties

CAS No.

59068-33-6

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

2-(ethoxymethylidene)-1-phenylbutane-1,3-dione

InChI

InChI=1S/C13H14O3/c1-3-16-9-12(10(2)14)13(15)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3

InChI Key

WTNYQLSEQLYWQG-UHFFFAOYSA-N

Canonical SMILES

CCOC=C(C(=O)C)C(=O)C1=CC=CC=C1

Origin of Product

United States

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